Melting Point: 97°C Depression vs. Parent 8-Azaspiro[4.5]decane-7,9-dione Enables Distinct Handling and Purification Protocols
The N-methyl substitution of 8-methyl-8-azaspiro[4.5]decane-7,9-dione produces a melting point of 56–57°C, representing a dramatic ~97°C depression relative to the unsubstituted parent 8-azaspiro[4.5]decane-7,9-dione, which melts at 153–155°C [1]. This difference arises because N-methylation eliminates the imide N-H hydrogen bond donor, substantially weakening the intermolecular hydrogen-bonding network in the crystalline lattice. The target compound can be purified by vacuum distillation (B.P. 114–116°C at 0.9 mmHg) rather than requiring recrystallization, which is the standard method for the high-melting parent [1].
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | M.P. 56–57°C (product solidified and melted at this range after vacuum distillation) |
| Comparator Or Baseline | 8-Azaspiro[4.5]decane-7,9-dione (CAS 1075-89-4): M.P. 153–155°C |
| Quantified Difference | ΔM.P. ≈ 97°C (target lower); target is solid at room temperature but melts well below water boiling point, enabling melt-processing and low-temperature handling |
| Conditions | Target: US Patent 3,150,143, Example 2(a), product obtained by cyclocondensation of cyclopentane-1,1-diacetic acid anhydride with methylamine followed by vacuum distillation; Comparator: vendor certificate of analysis (Thermo Scientific/Fisher Scientific, 98–99% purity) |
Why This Matters
The 97°C melting point depression dictates fundamentally different purification strategy (distillation vs. recrystallization), storage conditions, and formulation compatibility—procurement specifications for one compound cannot be applied to the other.
- [1] US Patent 3,150,143. Therapeutically active N-substituted azaspiranes. Example 2(a): N-methyl-8-azaspiro(4:5)decane-7,9-dione, M.P. 56-57°C; B.P. 114-116°C at 0.9 mmHg. View Source
